molecular formula C14H10ClF3N2 B8420169 4-Chloro-6-cyclopropyl-2-(2-trifluoromethyl-phenyl)pyrimidine

4-Chloro-6-cyclopropyl-2-(2-trifluoromethyl-phenyl)pyrimidine

Cat. No.: B8420169
M. Wt: 298.69 g/mol
InChI Key: MDFHQTXOKLSYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-cyclopropyl-2-(2-trifluoromethyl-phenyl)pyrimidine is a useful research compound. Its molecular formula is C14H10ClF3N2 and its molecular weight is 298.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H10ClF3N2

Molecular Weight

298.69 g/mol

IUPAC Name

4-chloro-6-cyclopropyl-2-[2-(trifluoromethyl)phenyl]pyrimidine

InChI

InChI=1S/C14H10ClF3N2/c15-12-7-11(8-5-6-8)19-13(20-12)9-3-1-2-4-10(9)14(16,17)18/h1-4,7-8H,5-6H2

InChI Key

MDFHQTXOKLSYNW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC(=N2)C3=CC=CC=C3C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Cyclopropyl-2-(2-trifluoromethyl-phenyl)-3H-pyrimidin-4-one (12.0 g, 42.8 mmol) in phosphorous oxychloride (40 mL, 428 mmol) was heated at 75-80° C. for 1 hour. The solvent was removed by evaporation and azeotroping three times with toluene. The residue was cooled to 0° C., taken up in ethyl acetate, treated with ice chips and water. The mixture was then washed sequentially with sodium bicarbonate, water and brine, dried over sodium sulfate and concentrated. Purification by flash chromatography [SiO2, 5:95 ethyl acetate:hexanes (5:95)] provided the title compound (9.71 g, 76% yield) as a colorless oil. 1H NMR (CDCl3, 500 MHz) δ 1.12 (m, 2H), 1.30 (m, 2H). 2.02 (m, 1H), 7.24 (s, 1H), 7.56 (t, J=7.6 Hz, 1H), 7.64 (t, J=7.6 Hz, 1H), 7.79 (m, 2H) ppm; MS (FIA) 299.1/300.9 (M+H); Rt (Method A) 3.882 minutes.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
76%

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